

Comparative Analysis of N-Methylhydroxylamine Hydrochloride in Scientific Applications

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Compound of Interest

Compound Name: **N-Methylhydroxylamine hydrochloride**

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N-Methylhydroxylamine hydrochloride is a versatile chemical compound with significant applications in both biomedical research and synthetic organic chemistry. This guide provides a comprehensive comparison of its performance against alternative methods and reagents, supported by peer-reviewed experimental data.

Antibacterial and Antibiofilm Applications

N-Methylhydroxylamine hydrochloride has emerged as a promising antibacterial agent due to its specific mechanism of action. It functions as a radical scavenger, targeting and inhibiting bacterial ribonucleotide reductase (RNR). This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to bacterial cell death. This targeted approach offers a potential advantage over broad-spectrum antibiotics, particularly in the context of growing antibiotic resistance.

Comparative Antibacterial Potency: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of **N-Methylhydroxylamine hydrochloride** has been evaluated against several pathogenic bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values in comparison to commonly used antibiotics, Ciprofloxacin and Gentamicin. It is important to note that the data has been compiled from various studies, and

direct comparisons should be considered with caution due to potential variations in bacterial strains and experimental conditions.

Compound	Escherichia coli	Staphylococcus aureus	Pseudomonas aeruginosa
N-Methylhydroxylamine hydrochloride	Not widely reported	Not widely reported	13 µg/mL (MIC ₅₀)[1]
Ciprofloxacin	≤1 µg/mL (Susceptible)[2]	0.25 - 0.5 µg/mL (MIC _{50/90})[3]	0.25 - 1 µg/mL[4]
Gentamicin	0.002 mg/mL[5]	0.002 mg/mL[5]	0.25 - 2 µg/mL (Susceptible)[6]

Note: The provided MIC values for Ciprofloxacin and Gentamicin are representative values from the literature and can vary significantly depending on the bacterial strain and its resistance profile. The MIC₅₀ for **N-Methylhydroxylamine hydrochloride** against P. aeruginosa indicates the concentration required to inhibit the growth of 50% of the tested isolates.

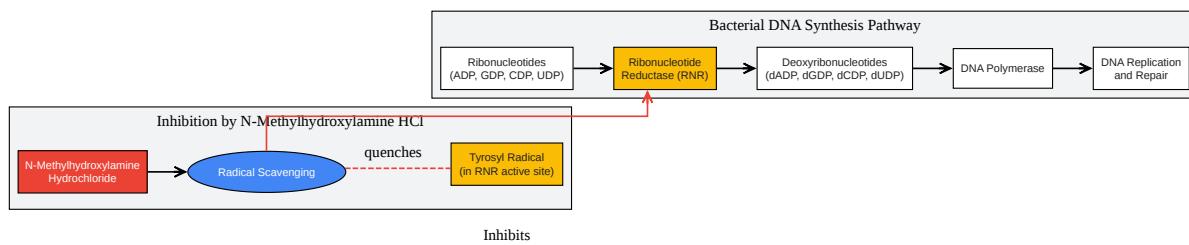
Comparative Antibiofilm Efficacy

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. **N-Methylhydroxylamine hydrochloride** has demonstrated efficacy in inhibiting biofilm formation. The table below presents a qualitative comparison of its antibiofilm activity against that of Ciprofloxacin and Gentamicin. Quantitative data for direct comparison is limited and requires further research.

Compound	Biofilm Inhibition
N-Methylhydroxylamine hydrochloride	Effective in inhibiting the formation of <i>P. aeruginosa</i> biofilms. [1]
Ciprofloxacin	Can inhibit biofilm formation, but its efficacy is highly dependent on the bacterial strain and its resistance profile. [4] [7] Some studies report that sub-MIC concentrations can even enhance biofilm formation in certain strains of <i>S. aureus</i> . [7]
Gentamicin	Shows variable effects on biofilm formation, with some studies indicating inhibition while others report enhancement at sub-inhibitory concentrations. [8] [9]

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary antibacterial mechanism of **N-Methylhydroxylamine hydrochloride** involves the inhibition of Ribonucleotide Reductase (RNR), a critical enzyme in the DNA synthesis pathway.



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Caption: Inhibition of bacterial Ribonucleotide Reductase by **N-Methylhydroxylamine hydrochloride**.

Applications in Organic Synthesis

N-Methylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, primarily utilized as a catalyst for transamidation and as a precursor for the synthesis of nitrones.

Transamidation of Primary Amides

N-Methylhydroxylamine hydrochloride can be used as a catalyst for the transamidation of primary amides with amines to form secondary and tertiary amides. This method offers a metal-free alternative to other catalytic systems.

Catalyst	Reaction Conditions	Amine Scope	Yield
Hydroxylamine Hydrochloride	Toluene, 110 °C	Primary and Secondary	Good to Excellent
ZnCl ₂	70°C	Not specified	Not specified
Ammonium formate	Reflux	Not specified	Not specified
Thiamine hydrochloride	80°C	Not specified	Not specified
Melamine Trisulfonic acid	60°C	Not specified	Not specified

Note: The table compares hydroxylamine hydrochloride (a closely related compound for which more comparative data was found) with other catalysts for N-formylation, a type of transamidation.[8]

Synthesis of Nitrones

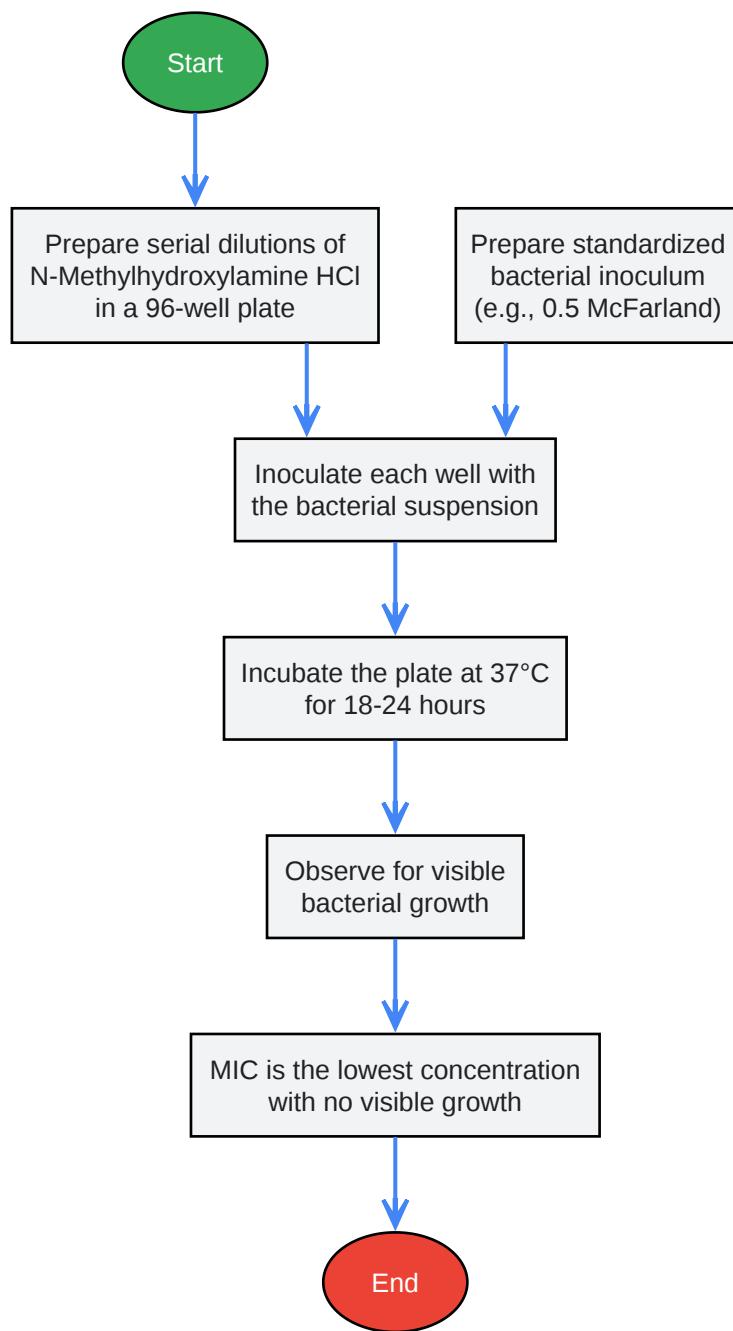
N-Methylhydroxylamine hydrochloride is a common starting material for the synthesis of N-methylnitrones through condensation with aldehydes and ketones. Various methods have been developed to improve the efficiency and environmental friendliness of this reaction.

Method	Aldehyde/Ketone	Reaction Conditions	Reaction Time	Yield
Grinding (Solvent-free)	Aromatic & Aliphatic Aldehydes, Alicyclic Ketones	Room Temperature, $\text{Na}_2\text{CO}_3\text{-Na}_2\text{SO}_4$	3 - 10 min	High
Conventional (Solvent)	Aromatic Aldehydes	Refluxing in organic solvents	Several hours	Variable
Microwave Irradiation (Solvent-free)	Aromatic Aldehydes	560 W, $\text{Na}_2\text{SO}_4\text{/NaHCO}_3$	1.5 - 4.5 min	85 - 95%

Note: The data for the grinding and microwave methods highlight significant improvements in reaction time and yield compared to conventional solvent-based methods.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method



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Caption: Workflow for MIC determination using the broth microdilution method.

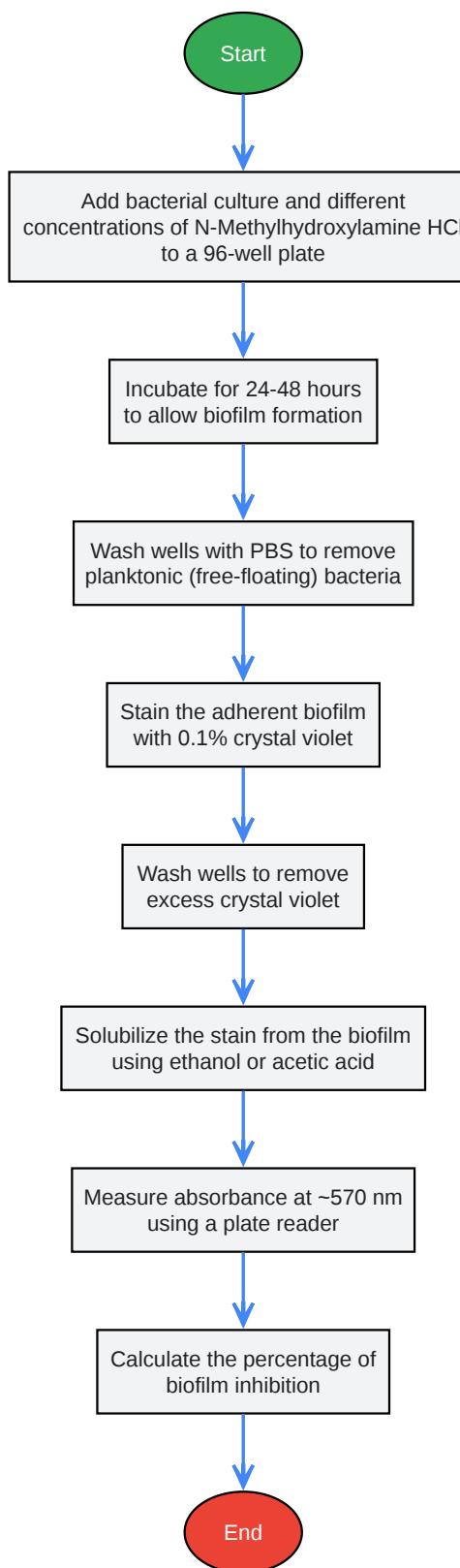
Detailed Protocol:

- Prepare Compound Dilutions: Aseptically prepare a stock solution of **N-Methylhydroxylamine hydrochloride** in a suitable solvent. Perform two-fold serial dilutions

of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

- Prepare Bacterial Inoculum: Inoculate a fresh bacterial colony into a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Inoculation: Dilute the standardized bacterial suspension and add a defined volume to each well of the microtiter plate to achieve a final concentration of approximately 5×10^5 CFU/mL. Include positive (bacteria and medium) and negative (medium only) controls.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay - Crystal Violet Method

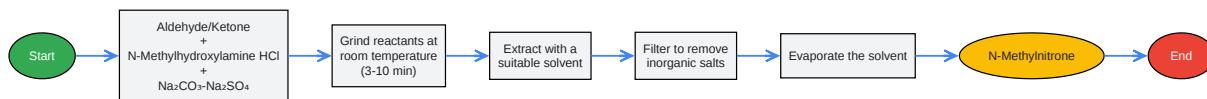
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Caption: Workflow for the crystal violet biofilm inhibition assay.

Detailed Protocol:

- Plate Setup: Add a standardized bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Add different concentrations of **N-Methylhydroxylamine hydrochloride** to the wells. Include appropriate controls (bacteria without the compound and medium only).
- Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
- Washing: Carefully discard the medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
- Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
- Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
- Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain bound to the biofilm.
- Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
- Calculation: The percentage of biofilm inhibition is calculated relative to the control wells without the compound.

Synthesis of N-Methylnitrones via Grinding

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Caption: Workflow for the solvent-free synthesis of N-methylnitrones by grinding.

Detailed Protocol:

- Mixing Reactants: In a mortar, combine the aldehyde or ketone, **N-Methylhydroxylamine hydrochloride**, and a mixture of anhydrous sodium carbonate (Na_2CO_3) and anhydrous sodium sulfate (Na_2SO_4).
- Grinding: Grind the mixture at room temperature using a pestle for the specified reaction time (typically 3-10 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction, add a suitable organic solvent (e.g., diethyl ether or dichloromethane) to the mixture and stir.
- Isolation: Filter the mixture to remove the inorganic salts.
- Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude nitrone, which can be further purified by recrystallization or column chromatography if necessary.

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